molecular formula C15H13N3OS2 B2828101 2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide CAS No. 919846-25-6

2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide

Cat. No. B2828101
CAS RN: 919846-25-6
M. Wt: 315.41
InChI Key: NEQSHPFSEWGZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen . It also contains a methylthio phenyl group, which is a phenyl ring with a methylthio (CH3-S-) substituent, and an acetamide group (CH3-C(=O)-NH2), which is a derivative of acetic acid where the hydroxyl group is replaced by an amine group .

Scientific Research Applications

Anticancer Properties

2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide: has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells. Preliminary studies indicate that this compound exhibits potent antitumor activity . Further research is needed to elucidate its mechanism of action and potential clinical applications.

Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold, present in this compound, has been associated with antibacterial and antifungal properties. Researchers have explored derivatives of this scaffold for their ability to combat microbial infections. While specific studies on our compound are limited, its structural features suggest potential antimicrobial activity .

Cannabinoid Receptor Agonism

Interestingly, some thieno[2,3-d]pyrimidine derivatives exhibit cannabinoid receptor agonist activity. These compounds interact with the endocannabinoid system, which plays a role in pain modulation, appetite regulation, and immune response. Investigating the binding affinity of our compound to cannabinoid receptors could provide valuable insights .

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a signaling molecule involved in various physiological processes. Inhibitors of NO synthase (NOS) have potential therapeutic applications, such as managing inflammation and cardiovascular diseases. Our compound’s structure suggests that it might interfere with NOS activity, but further studies are necessary to confirm this .

Calcium Channel Modulation

Compounds containing the thieno[2,3-d]pyrimidine core have been investigated as calcium channel modulators. These channels play a crucial role in cellular signaling, muscle contraction, and neurotransmission. Our compound’s effects on calcium channels warrant exploration .

Antioxidant Properties

Given the phenyl and thieno[2,3-d]pyrimidine moieties, our compound may possess antioxidant activity. Antioxidants help protect cells from oxidative stress and prevent damage caused by free radicals. Investigating its radical-scavenging potential could reveal its therapeutic relevance .

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properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-20-11-4-2-10(3-5-11)8-13(19)18-14-12-6-7-21-15(12)17-9-16-14/h2-7,9H,8H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSHPFSEWGZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide

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